3-((2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione
Description
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Properties
IUPAC Name |
3-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]iminomethyl]-2-hydroxy-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClF3N3O3/c27-19-11-16(26(28,29)30)13-32-24(19)36-23-8-4-3-7-20(23)31-14-18-22(34)12-21-17-6-2-1-5-15(17)9-10-33(21)25(18)35/h1-8,11,13-14,21,34H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOGEMFWODJJHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CC(=C(C2=O)C=NC3=CC=CC=C3OC4=C(C=C(C=N4)C(F)(F)F)Cl)O)C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrido[2,1-a]isoquinoline core structure with multiple functional groups that may influence its biological activity. The presence of a trifluoromethyl group and a chloro substituent on the pyridine ring suggests enhanced lipophilicity and potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrido[2,1-a]isoquinoline have been studied for their ability to inhibit various cancer cell lines. A study demonstrated that certain isoquinoline derivatives showed IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting that modifications to the structure can enhance potency against specific targets .
Antidepressant Potential
The compound's structural similarities with known antidepressants suggest potential serotonergic activity. Heterocyclic compounds often exhibit dual action as serotonin reuptake inhibitors (SSRIs) and 5-HT receptor antagonists. A review highlighted that certain nitrogen-containing heterocycles demonstrate significant antidepressant effects in animal models .
Enzyme Inhibition
Preliminary studies indicate that the compound may act as an inhibitor of specific kinases. Kinase inhibitors are critical in cancer therapy due to their role in cell signaling pathways. The exploration of chirality within similar compounds has led to improved druggability and selectivity against kinases such as c-MET and others involved in tumorigenesis .
Case Studies
- Anticancer Efficacy : A study involving a series of pyrido[2,1-a]isoquinoline derivatives showed promising results in inhibiting cell proliferation in vitro. The most potent compound demonstrated an IC50 value of 0.020 μM against the GTL-16 cell line, indicating strong anticancer activity .
- Antidepressant Activity : In a behavioral study using the tail suspension test (TST), selected derivatives exhibited significant antidepressant-like effects compared to standard treatments like fluoxetine. These findings suggest potential for further development as therapeutic agents for depression .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : By binding to ATP-binding sites on kinases, the compound may disrupt signaling pathways essential for cancer cell survival.
- Serotonin Modulation : The potential interaction with serotonin receptors could lead to increased serotonin levels in synaptic clefts, contributing to its antidepressant effects.
Data Table: Biological Activity Summary
Scientific Research Applications
The compound 3-((2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione) has garnered attention in various scientific research applications. Below is a detailed exploration of its applications, supported by relevant data and insights.
Pharmaceutical Research
The compound is primarily investigated for its potential pharmaceutical applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that derivatives of isoquinoline compounds exhibit cytotoxic effects against various cancer cell lines. The specific structural features of this compound may enhance its efficacy as an anticancer agent by inhibiting tumor growth or inducing apoptosis in cancer cells .
- Anti-inflammatory Properties : Similar compounds have been evaluated for their ability to inhibit inflammatory pathways. The molecular docking studies suggest that this compound may interact with enzymes involved in inflammation, such as lipoxygenases, indicating its potential as an anti-inflammatory drug .
Biochemical Applications
The compound's unique functional groups allow it to act as a biochemical probe in various assays.
- Enzyme Inhibition Studies : The compound can be utilized to study enzyme kinetics and inhibition mechanisms. For instance, its interaction with specific enzymes can provide insights into the biochemical pathways involved in disease processes .
Agricultural Chemistry
Given the presence of the trifluoromethyl group, this compound may also have applications in agricultural chemistry.
- Pesticide Development : Compounds with similar structures are often explored for their potential as pesticides or herbicides due to their ability to disrupt biological processes in pests while being less harmful to non-target organisms .
Several case studies illustrate the potential applications of this compound:
- Case Study on Anticancer Activity : A study published in Molecules explored various isoquinoline derivatives for their anticancer properties. The results indicated that modifications to the isoquinoline structure could enhance cytotoxicity against breast cancer cell lines, suggesting that similar modifications in our target compound could yield promising results .
- Inflammation Inhibition Study : Research conducted on related compounds demonstrated significant inhibition of lipoxygenase activity, leading to reduced inflammation markers in vitro. This points towards the potential for our target compound to exhibit similar anti-inflammatory effects through structural analogs .
- Pesticide Efficacy Testing : In agricultural studies, trifluoromethyl-substituted pyridines were tested for their efficacy against common agricultural pests. Results showed promising insecticidal activity, indicating that our compound could be developed into a new class of agrochemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
